molecular formula C29H29N3O5S B2692120 Ethyl 4-[[2-[1-[2-[(2-methoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate CAS No. 443332-86-3

Ethyl 4-[[2-[1-[2-[(2-methoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate

Cat. No. B2692120
CAS RN: 443332-86-3
M. Wt: 531.63
InChI Key: CBHNNEBHXGDVMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[[2-[1-[2-[(2-methoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate is a complex organic compound . It has a molecular formula of C29H29N3O5S .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a large number of atoms and functional groups. It includes an indole ring, a sulfanylacetyl group, and a methoxybenzoyl group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 531.623 Da . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current data.

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

ethyl 4-[[2-[1-[2-[(2-methoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O5S/c1-3-37-29(35)20-12-14-21(15-13-20)31-27(33)19-38-26-18-32(24-10-6-4-8-22(24)26)17-16-30-28(34)23-9-5-7-11-25(23)36-2/h4-15,18H,3,16-17,19H2,1-2H3,(H,30,34)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHNNEBHXGDVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[[2-[1-[2-[(2-methoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate

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